molecular formula C40H78O4S B13736392 Thiodiglycol distearate CAS No. 4275-32-5

Thiodiglycol distearate

Cat. No.: B13736392
CAS No.: 4275-32-5
M. Wt: 655.1 g/mol
InChI Key: TVMWUKISXDJCQQ-UHFFFAOYSA-N
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Description

Thiodiglycol distearate is an organosulfur compound derived from thiodiglycol and stearic acid. It is primarily used in various industrial applications due to its unique chemical properties, including its role as a surfactant and emulsifying agent. This compound is known for its ability to enhance the stability and texture of products, making it valuable in the formulation of cosmetics, lubricants, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiodiglycol distearate is synthesized through the esterification of thiodiglycol with stearic acid. The reaction typically involves heating thiodiglycol and stearic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is conducted at elevated temperatures to achieve high yields. The product is then purified through distillation or recrystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Thiodiglycol distearate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols under specific conditions.

    Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Thiodiglycol distearate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant and emulsifying agent in the synthesis of various chemical compounds.

    Biology: Employed in the formulation of biological assays and experiments requiring stable emulsions.

    Medicine: Utilized in the development of pharmaceutical formulations to enhance the stability and bioavailability of active ingredients.

    Industry: Widely used in the production of cosmetics, lubricants, and other industrial products due to its emulsifying properties.

Mechanism of Action

The mechanism of action of thiodiglycol distearate primarily involves its ability to reduce surface tension and stabilize emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable emulsions in aqueous and non-aqueous systems. This property is particularly valuable in the formulation of cosmetics and pharmaceuticals, where stable emulsions are essential for product efficacy.

Comparison with Similar Compounds

    Thiodiglycol: A precursor to thiodiglycol distearate, used in various industrial applications.

    Diethylene glycol distearate: Similar in structure but lacks the sulfur atom, leading to different chemical properties.

    Glyceryl distearate: Another ester of stearic acid, commonly used in cosmetics and pharmaceuticals.

Uniqueness: this compound is unique due to the presence of the sulfur atom, which imparts distinct chemical properties such as enhanced emulsifying capabilities and the ability to undergo specific oxidation and reduction reactions. This makes it particularly valuable in applications requiring stable emulsions and specific chemical reactivity.

Properties

CAS No.

4275-32-5

Molecular Formula

C40H78O4S

Molecular Weight

655.1 g/mol

IUPAC Name

2-(2-octadecanoyloxyethylsulfanyl)ethyl octadecanoate

InChI

InChI=1S/C40H78O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(41)43-35-37-45-38-36-44-40(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3

InChI Key

TVMWUKISXDJCQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCSCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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